molecular formula C13H16N2 B8386104 (4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile

(4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile

Cat. No. B8386104
M. Wt: 200.28 g/mol
InChI Key: JVIHRVRWQQHLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetonitrile

InChI

InChI=1S/C13H16N2/c14-8-7-12-3-5-13(6-4-12)11-15-9-1-2-10-15/h3-6H,1-2,7,9-11H2

InChI Key

JVIHRVRWQQHLBA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.446 mL (5.44 mmol) of pyrrolidine and 1.366 g (9.882 mmol) of potassium carbonate are added to 20 mL of dimethylformamide. 1.038 g (4.941 mmol) of (4-bromomethyl-phenyl)-acetonitrile are added with stirring and the mixture is stirred for 12 hours at RT. The reaction mixture is evaporated down in the rotary evaporator and the residue is extracted with EtOAc and water. The organic phase is dried over magnesium sulphate and the solvent is removed using the rotary evaporator.
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
1.366 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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